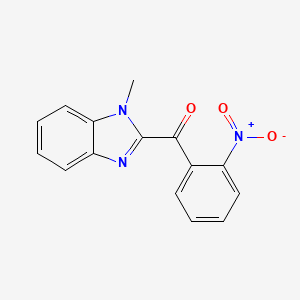

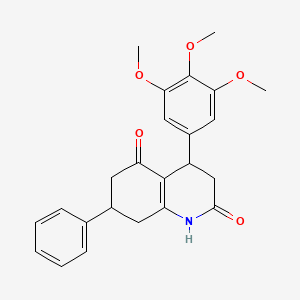

1-(4-bromo-3-methylphenyl)-4,4,6-trimethyl-3,4-dihydro-2(1H)-pyrimidinethione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of pyrimidine derivatives, including those similar to "1-(4-bromo-3-methylphenyl)-4,4,6-trimethyl-3,4-dihydro-2(1H)-pyrimidinethione," often involves multi-step reactions starting from readily available precursors. For instance, Shan Hou et al. (2016) described a rapid synthetic method for a closely related compound, 5-(4-bromophenyl)-4,6-dichloropyrimidine, synthesized from methyl 2-(4-bromophenyl) acetate through a three-step process, showcasing the typical complexity involved in the synthesis of such compounds (Hou et al., 2016).

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is characterized by the presence of a pyrimidine ring, which is a six-membered heterocycle with nitrogen atoms at positions 1 and 3. The crystal and molecular structures of related compounds have been extensively studied, revealing intricate details about their conformation and intermolecular interactions. For example, the work by K. C. Mohan et al. (2003) on the crystal structures of certain dihydro-2(3H)-pyrimidinethiones provides insights into the conformation of the pyrimidine ring and its substituents, which are crucial for understanding the chemical behavior of these compounds (Mohan et al., 2003).

Chemical Reactions and Properties

Pyrimidine derivatives undergo various chemical reactions, highlighting their chemical reactivity and versatility. G. Zigeuner and colleagues (1975) described the Dimroth rearrangement of 3,4-dihydro-6-methyl-2(1H)-pyrimidinthiones, leading to different pyrimidine derivatives, showcasing the dynamic chemical properties of these compounds (Zigeuner et al., 1975).

Scientific Research Applications

Crystal Structure Analysis

Research on pyrimidine derivatives, such as the study by Mohan et al. (2003), involves detailed crystallographic analysis to determine the molecular and crystal structures of these compounds. Understanding the crystal structures aids in the exploration of their chemical properties and potential applications in various fields, including materials science and pharmaceuticals (Mohan, K. C., Ravikumar, K., Shetty, M. M., Thiyagarajan, S., & Rajan, S., 2003).

Antimicrobial Applications

El‐Wahab et al. (2015) explored the synthesis of new antimicrobial additives based on pyrimidine derivatives. These compounds were tested for their efficacy against various microbial strains when incorporated into polyurethane varnishes and printing ink pastes, demonstrating the potential of pyrimidine derivatives in enhancing antimicrobial properties of coatings (El‐Wahab, H. A., Saleh, T. S., Zayed, E., El-Sayed, A., & Assaker, R. S. A., 2015).

Inhibition of Enzymatic Activity

Goudgaon et al. (1993) investigated phenylselenenyl- and phenylthio-substituted pyrimidines as inhibitors of enzymes like dihydrouracil dehydrogenase and uridine phosphorylase. Such studies highlight the therapeutic potential of pyrimidine derivatives in developing drugs targeting specific enzymatic pathways (Goudgaon, N., Naguib, F., el Kouni, M. H., & Schinazi, R., 1993).

Synthesis and Chemical Properties

The synthesis and evaluation of the chemical properties of pyrimidine derivatives are fundamental aspects of research in this area. Studies such as those by Yin et al. (2008) provide new methods for synthesizing 3-methylthio-substituted furans, pyrroles, thiophenes, and related derivatives, showcasing the versatility and applicability of pyrimidine-based compounds in organic synthesis and chemical research (Yin, G., Wang, Z., Chen, A.‐H., Gao, M., Wu, A., & Pan, Y., 2008).

properties

IUPAC Name |

3-(4-bromo-3-methylphenyl)-4,6,6-trimethyl-1H-pyrimidine-2-thione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17BrN2S/c1-9-7-11(5-6-12(9)15)17-10(2)8-14(3,4)16-13(17)18/h5-8H,1-4H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAPUCPKIBXRSPP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N2C(=CC(NC2=S)(C)C)C)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17BrN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{(2,4-dichlorophenyl)[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]methyl}morpholine](/img/structure/B5524892.png)

![4-[(4-benzyl-1-piperidinyl)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5524898.png)

![1-(ethylsulfonyl)-N-[2-(4-morpholinylmethyl)benzyl]-3-piperidinecarboxamide](/img/structure/B5524903.png)

![1-[(3-isopropyl-1-methyl-1H-pyrazol-5-yl)carbonyl]azocane](/img/structure/B5524911.png)

![4-chloro-2-[(hydroxyimino)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B5524923.png)

![methyl 4-({[(2,4-dimethyl-3H-1,5-benzodiazepin-3-ylidene)amino]oxy}methyl)benzoate](/img/structure/B5524928.png)

![1-[1]benzofuro[3,2-d]pyrimidin-4-ylproline](/img/structure/B5524935.png)

![1-amino-3-(4-hydroxyphenyl)pyrido[1,2-a]benzimidazole-2,4-dicarbonitrile](/img/structure/B5524946.png)

![4-({[3-(2-furyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)-2,6-dimethoxyphenyl acetate](/img/structure/B5524973.png)

![4-{[(4-fluorophenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5524978.png)